molecular formula C22H13ClF3N7OS B14925444 N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14925444
M. Wt: 515.9 g/mol
InChI Key: KBDDUNYJFQSEMA-UHFFFAOYSA-N
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Description

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thienyl group, and a pyrazolo[1,5-a]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the thienyl and pyridazinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitro-1H-pyrazole-3-carboxamide
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13ClF3N7OS

Molecular Weight

515.9 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H13ClF3N7OS/c23-18-7-8-19(31-30-18)27-12-3-5-13(6-4-12)28-21(34)15-11-20-29-14(16-2-1-9-35-16)10-17(22(24,25)26)33(20)32-15/h1-11H,(H,27,31)(H,28,34)

InChI Key

KBDDUNYJFQSEMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)NC5=NN=C(C=C5)Cl

Origin of Product

United States

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